Superior MMP-2 Inhibition vs. Classic PARP Inhibitors 3-AB and EB-47
In a substrate degradation assay, 5-AIQ inhibited 64 kDa MMP-2 with an IC50 in the high micromolar range, a potency comparable to known MMP-2 inhibitors doxycycline and minocycline [1]. In contrast, the classical PARP inhibitors 3-aminobenzamide (3-AB) and EB-47 exhibited significantly lower potency, with IC50 values in the millimolar range [1]. This demonstrates that 5-AIQ is a more potent inhibitor of MMP-2, an enzyme implicated in cardiovascular injury, than these other PARP inhibitor chemotypes.
| Evidence Dimension | Inhibition of 64 kDa Matrix Metalloproteinase-2 (MMP-2) |
|---|---|
| Target Compound Data | IC50 in the high micromolar range |
| Comparator Or Baseline | 3-Aminobenzamide (3-AB) and EB-47: IC50 in the millimolar range |
| Quantified Difference | 5-AIQ's potency is at least one order of magnitude greater (micromolar vs. millimolar). |
| Conditions | Substrate degradation assay using 64 kDa MMP-2 [1]. |
Why This Matters
For studies investigating the interplay between PARP and MMPs in cardiovascular disease or nitroxidative stress, 5-AIQ provides a dual-inhibition profile not shared by less potent PARP inhibitors like 3-AB.
- [1] Nicolescu AC, et al. Inhibition of matrix metalloproteinase-2 by PARP inhibitors. Biochem Biophys Res Commun. 2009;387(4):646-650. View Source
